

# Application Note: Development of a Kinetic Assay Protocol for Tankyrase Inhibition

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## Compound of Interest

Compound Name: SN34037  
Cat. No.: B13438155

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## Introduction

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including the regulation of the Wnt/ $\beta$ -catenin signaling pathway.[1][2][3] In the canonical Wnt pathway, TNKS mediates the PARsylation of Axin, a key component of the  $\beta$ -catenin destruction complex.[4][5] This post-translational modification leads to the ubiquitination and subsequent proteasomal degradation of Axin.[5] The degradation of Axin destabilizes the destruction complex, resulting in the accumulation and nuclear translocation of  $\beta$ -catenin, which then activates the transcription of target genes involved in cell proliferation and survival.[1][4] Dysregulation of the Wnt/ $\beta$ -catenin pathway is implicated in the development and progression of various cancers.[2][5] Therefore, inhibition of Tankyrase activity presents a promising therapeutic strategy for cancers with aberrant Wnt signaling.[2][5] This application note provides a detailed protocol for a kinetic assay to characterize the inhibition of Tankyrase by a small molecule inhibitor. While the user specified **SN34037**, publicly available data identifies it as an inhibitor of Aldo-keto reductase 1C3 (AKR1C3).[6][7] The following protocol is for a generic Tankyrase inhibitor and can be adapted for specific compounds.

## Principle of the Assay

The kinetic assay for Tankyrase inhibition is based on the measurement of its enzymatic activity, which involves the transfer of ADP-ribose from nicotinamide adenine dinucleotide (NAD<sup>+</sup>) to a substrate, typically a histone mixture. The activity of TNKS is quantified by

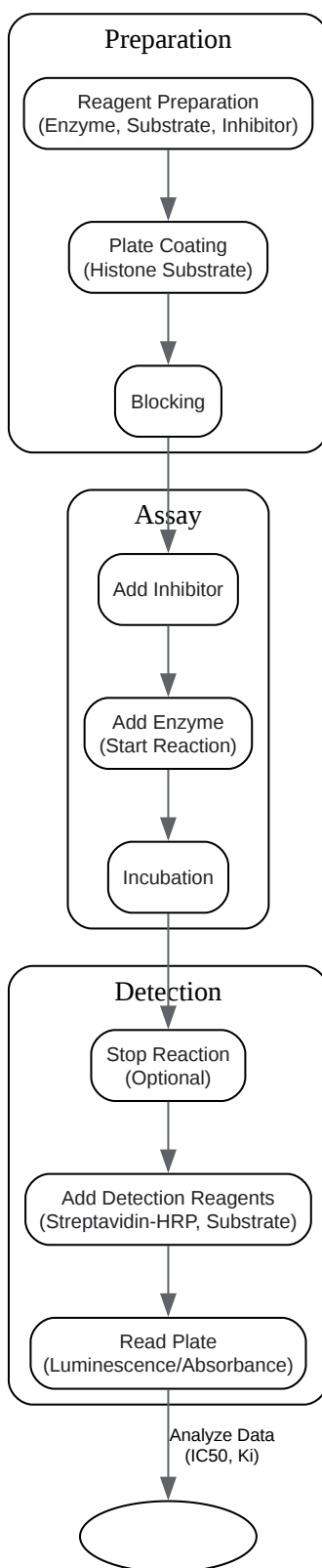
detecting the amount of biotinylated ADP-ribose incorporated onto the substrate. This is achieved using a chemiluminescent or colorimetric detection system. The presence of a TNKS inhibitor will lead to a decrease in the signal, and the extent of inhibition can be quantified to determine the inhibitor's potency (e.g., IC50) and mechanism of action.[\[3\]](#)[\[8\]](#)[\[9\]](#)

## Experimental Protocols

### Materials and Reagents

- Recombinant human Tankyrase 1 (TNKS1/PARP5A) or Tankyrase 2 (TNKS2/PARP5B)
- Histone mixture (substrate)
- Biotinylated NAD<sup>+</sup>
- Assay Buffer (e.g., 10x PARP assay buffer)
- Blocking Buffer
- Wash Buffer (e.g., PBST: 1x PBS with 0.05% Tween-20)
- Streptavidin-HRP conjugate
- Chemiluminescent or colorimetric HRP substrate
- Stop solution (if using a colorimetric substrate)
- 96-well white or clear microplates
- Microplate reader capable of measuring luminescence or absorbance
- TNKS inhibitor (e.g., XAV-939 as a positive control)
- DMSO (for inhibitor dilution)

### Experimental Workflow



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Caption: Experimental workflow for the Tankyrase inhibition kinetic assay.

## Detailed Protocol

### 1. Plate Preparation (Day 1)

- Dilute the histone mixture to a final concentration of 1  $\mu\text{g/mL}$  in 1x PBS.
- Coat the wells of a 96-well plate with 50  $\mu\text{L}$  of the diluted histone mixture.
- Incubate the plate overnight at 4°C.
- The next day, wash the plate three times with 200  $\mu\text{L}$  of PBST per well.
- Block the wells by adding 200  $\mu\text{L}$  of Blocking Buffer to each well and incubate for at least 90 minutes at room temperature.[\[8\]](#)
- Wash the plate three times with 200  $\mu\text{L}$  of PBST per well.

### 2. Assay Procedure (Day 2)

- Inhibitor Preparation: Prepare a serial dilution of the TNKS inhibitor in 10% DMSO. The concentration range should span the expected  $\text{IC}_{50}$  value.[\[8\]](#) For initial experiments, a broad range (e.g., 1 nM to 100  $\mu\text{M}$ ) is recommended.[\[10\]](#)
- Reaction Mixture Preparation: Prepare a master mix containing the biotinylated  $\text{NAD}^+$  and assay buffer.
- Assay Plate Setup:
  - Blank wells: Add assay buffer and all reaction components except the enzyme.
  - Positive control wells: Add assay buffer, enzyme, and DMSO (vehicle control).
  - Inhibitor wells: Add assay buffer, enzyme, and the serially diluted inhibitor.
- Add 5  $\mu\text{L}$  of the diluted inhibitor or DMSO to the respective wells.
- Add the reaction mixture to all wells.

- Initiate the reaction: Add the diluted TNKS enzyme to all wells except the blank wells. The final reaction volume should be 50 µL.
- Incubate the plate at 30°C for 1-2 hours. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.[\[11\]](#)[\[12\]](#)

### 3. Detection

- Wash the plate three times with 200 µL of PBST per well.
- Add 100 µL of diluted Streptavidin-HRP to each well.
- Incubate for 30 minutes at room temperature with gentle shaking.
- Wash the plate three times with 200 µL of PBST per well.
- Add 100 µL of the HRP substrate to each well and incubate until a signal develops (typically 5-30 minutes).
- If using a colorimetric substrate, add 100 µL of stop solution.
- Read the chemiluminescence or absorbance on a microplate reader.

### Data Analysis

- Subtract the average blank reading from all other readings.
- Calculate the percent inhibition for each inhibitor concentration using the following formula:  
$$\% \text{ Inhibition} = 100 * (1 - (\text{Signal\_inhibitor} / \text{Signal\_vehicle}))$$
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.
- To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the inhibitor and the substrate (biotinylated NAD+).  
[\[13\]](#)[\[14\]](#) The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.  
[\[11\]](#)[\[13\]](#)

## Data Presentation

Table 1: Determination of IC50 for a TNKS Inhibitor

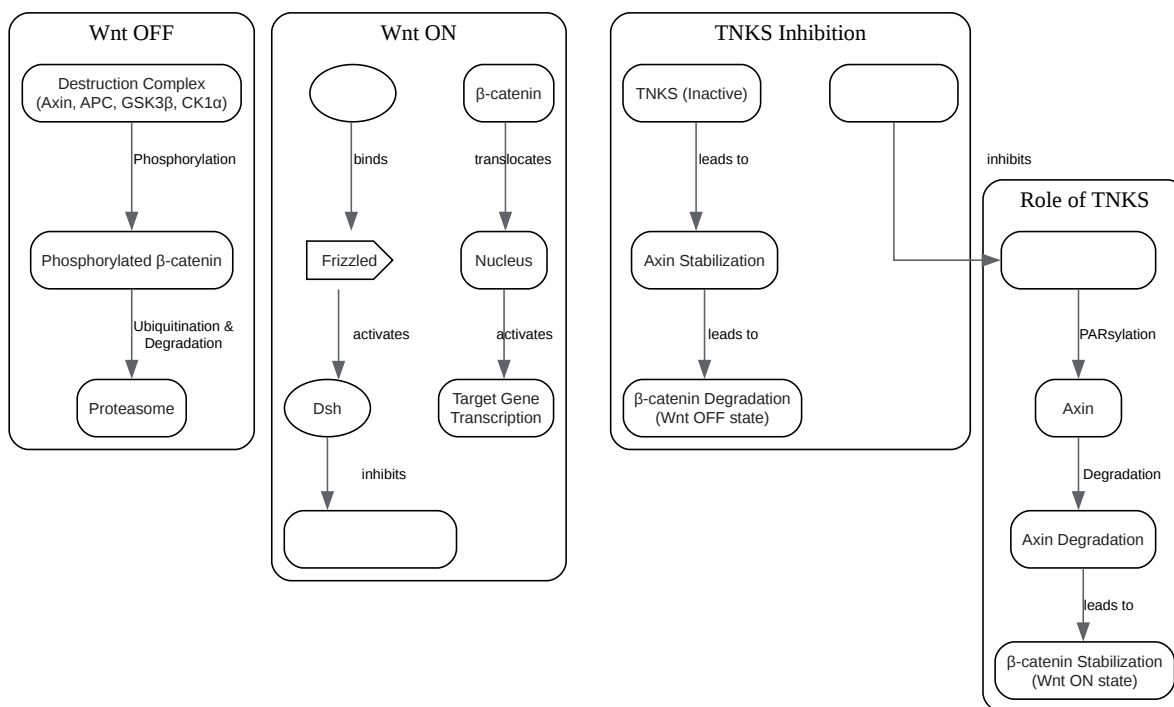
Inhibitor Conc. (nM)	Log [Inhibitor]	Average Signal	% Inhibition
0 (Vehicle)	N/A	500,000	0
1	0	450,000	10
10	1	300,000	40
50	1.7	245,000	51
100	2	150,000	70
500	2.7	75,000	85
1000	3	50,000	90

Table 2: Kinetic Parameters of TNKS Inhibition

Parameter	Value
IC50	50 nM
Ki	To be determined
Mechanism of Inhibition	To be determined

## Signaling Pathway

Wnt/ $\beta$ -catenin Signaling Pathway and TNKS Inhibition



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Caption: Role of Tankyrase in Wnt/β-catenin signaling and the effect of its inhibition.

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